molecular formula C13H21N B2861213 N-(2-methylpropyl)-3-propan-2-ylaniline CAS No. 1040069-37-1

N-(2-methylpropyl)-3-propan-2-ylaniline

Cat. No.: B2861213
CAS No.: 1040069-37-1
M. Wt: 191.318
InChI Key: LJGPWAFHHRBKEJ-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-3-propan-2-ylaniline is a synthetic organic compound featuring an aniline core that is disubstituted with a 2-methylpropyl (isobutyl) group on the nitrogen atom and a propan-2-yl (isopropyl) group at the meta-position of the benzene ring. This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly in the development of novel chemical entities and functional materials. Researchers may utilize this compound as a key building block for the preparation of more complex molecules, such as ligands for catalysts, or in the study of structure-activity relationships (SAR). Its structure suggests potential use in the synthesis of compounds for agrochemical or pharmaceutical research, where modified anilines often serve as precursors. As a high-purity reagent, it is essential for ensuring reproducibility in experimental results. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All handling and experiments should be conducted by qualified laboratory professionals in accordance with relevant safety protocols. The specific applications, research value, and mechanism of action for this compound are not detailed in the current literature and should be empirically determined by the researcher.

Properties

IUPAC Name

N-(2-methylpropyl)-3-propan-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)9-14-13-7-5-6-12(8-13)11(3)4/h5-8,10-11,14H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGPWAFHHRBKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CC=CC(=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)-3-propan-2-ylaniline typically involves the alkylation of aniline with 2-methylpropyl and propan-2-yl groups. One common method is the Friedel-Crafts alkylation, where aniline reacts with 2-methylpropyl chloride and propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylpropyl)-3-propan-2-ylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: HNO3/H2SO4 for nitration, H2SO4 for sulfonation, and Cl2/FeCl3 for chlorination.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitroanilines, sulfonylanilines, and halogenated anilines.

Scientific Research Applications

N-(2-methylpropyl)-3-propan-2-ylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-3-propan-2-ylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Physical Properties

The isobutyl and isopropyl groups in N-(2-methylpropyl)-3-propan-2-ylaniline contribute to its hydrophobicity and lower water solubility compared to compounds with linear alkyl chains or polar functional groups. For example:

Compound Name Molecular Formula Key Substituents Water Solubility (g/L) Melting Point (°C)
This compound C₁₃H₂₁N Isobutyl (N), Isopropyl (C₃) ~0.05 (estimated) ~45–55 (estimated)
Ethyl N-(2-hydroxyethyl)-N-methyl-P-(2-methylpropyl) phosphonamidoate C₈H₂₀NO₃P 2-methylpropyl (P), hydroxyethyl 1.2 (measured) 98–102
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) C₁₁H₁₈N₂O₂ 2-methylpropyl (heterocyclic) Insoluble 160–165

Key Observations :

  • The phosphonamidoate derivative () exhibits higher water solubility due to its polar phosphate group, contrasting with the hydrophobic aniline derivative .
  • The heterocyclic 2-methylpropyl compound () has a higher melting point, likely due to rigid ring structure and hydrogen bonding .
Reactivity and Functional Group Influence
  • Electrophilic Substitution : The isopropyl group at the meta position on the benzene ring directs electrophilic substitution to the para position, similar to other meta-substituted anilines. This contrasts with N-methyl-N-phenylethylcinnamamide (), where the cinnamamide group introduces conjugation, altering reactivity .
  • Steric Effects : The isobutyl group on nitrogen increases steric hindrance, reducing nucleophilicity compared to unsubstituted aniline. This property is shared with Ispinesib Mesylate (), where the 2-methylpropyl group in a quinazolinyl scaffold modulates binding to biological targets .

Research Findings and Limitations

  • Synthetic Routes: No direct synthesis data for the target compound is available in the evidence. However, analogous compounds (e.g., ) suggest alkylation of aniline derivatives or phosphoramidate coupling as plausible methods .
  • Data Gaps : Experimental data on solubility, stability, and toxicity of this compound are absent in the provided evidence. Comparisons rely on structural analogs and substituent trends.

Q & A

Q. What are the established synthetic routes for N-(2-methylpropyl)-3-propan-2-ylaniline, and what factors influence reaction yield?

  • Methodological Answer: Synthesis typically involves alkylation of 3-isopropylaniline with 2-methylpropyl halides (e.g., isobutyl bromide) under basic conditions. Key parameters include:
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
  • Temperature: Reactions often proceed at 60–80°C to balance kinetics and side reactions.
    Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1.2–1.5 equivalents of alkylating agent) .

Q. How can researchers optimize purification techniques for this compound to achieve >97% purity?

  • Methodological Answer: Post-synthesis purification strategies include:
  • Column Chromatography: Use silica gel with hexane/ethyl acetate (4:1 ratio) for optimal separation.
  • Recrystallization: Ethanol/water mixtures yield high-purity crystals (melting point: ~120–125°C, inferred from analogous compounds).
  • Analytical Validation: Confirm purity via GC-MS or HPLC with UV detection (λ = 254 nm). High-purity standards (e.g., ≥97%) are critical for pharmacological studies .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy:
  • ¹H NMR: Identify aromatic protons (δ 6.5–7.2 ppm), isopropyl (δ 1.2–1.4 ppm, doublet), and isobutyl groups (δ 0.9–1.1 ppm, multiplet).
  • ¹³C NMR: Confirm quaternary carbons (e.g., aromatic C-1 at ~145 ppm).
  • IR Spectroscopy: Detect N–H stretches (~3400 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
    Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How do steric effects from the isopropyl and isobutyl substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer:
  • Steric Hindrance: The 3-isopropyl group directs electrophiles to the para position due to steric blocking of ortho sites.
  • Reactivity Studies: Perform nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃) to compare product distributions. Monitor via HPLC and quantify using area-normalization methods.
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict activation energies for competing pathways .

Q. What computational approaches are recommended to predict the pharmacokinetic properties of this compound?

  • Methodological Answer:
  • ADMET Prediction: Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
  • Molecular Docking: AutoDock Vina or Glide can model interactions with targets (e.g., serotonin receptors) to prioritize in vitro assays.
  • Data Validation: Compare computational results with experimental solubility (e.g., shake-flask method) and metabolic stability (microsomal assays) .

Q. How should researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer:
  • Comparative Analysis: Replicate synthesis and characterization using protocols from conflicting studies.
  • Crystallography: Single-crystal X-ray diffraction definitively resolves structural ambiguities (e.g., polymorphism).
  • Meta-Analysis: Compile data from peer-reviewed journals (post-2020) and exclude non-GLP/GMP sources. For example, PubChem entries (CID: inferred from analogous compounds) provide benchmark spectra .

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound derivatives?

  • Methodological Answer:
  • Microplate Dilution Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use resazurin dye for viability endpoints.
  • Biofilm Inhibition: Quantify biofilm biomass via crystal violet staining.
  • Mechanistic Studies: Measure membrane disruption using SYTOX Green uptake assays. Compare with control compounds (e.g., sulfonamides) for structure-activity insights .

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